molecular formula C11H11ClN4O2 B5829430 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine

Cat. No. B5829430
M. Wt: 266.68 g/mol
InChI Key: BZNYODRNXJBPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine, also known as CTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CTZ belongs to the class of triazole compounds, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been investigated for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been investigated for its potential use in the treatment of bacterial infections, including drug-resistant strains.

Mechanism of Action

The mechanism of action of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has also been shown to inhibit the migration of immune cells, such as macrophages and neutrophils, to sites of inflammation. In addition, 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to exhibit anti-angiogenic activity, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has several advantages as a research tool. It is relatively easy to synthesize and has a high purity level. 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to be stable under various conditions, which makes it suitable for in vitro and in vivo experiments. However, there are some limitations to using 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of some experiments. In addition, 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine has been found to have some cytotoxic effects, which may limit its use in certain cell-based assays.

Future Directions

There are several future directions for 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine research. One area of interest is the development of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine analogs with improved potency and selectivity. Another area of interest is the investigation of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine's potential therapeutic properties in various disease conditions, such as cancer and inflammatory disorders. The development of novel drug delivery systems for 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine may also enhance its efficacy and reduce its toxicity. Finally, the elucidation of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine's mechanism of action may provide insights into the development of new drugs for various disease conditions.

Synthesis Methods

The synthesis of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine involves the reaction of 4-chloro-3-methylphenol with chloroacetyl chloride to form 4-chloro-3-methylphenoxyacetyl chloride, which is then reacted with sodium azide to form the corresponding azide. The azide is then reduced with hydrogen gas to form 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine. This synthesis method has been optimized to produce high yields of 4-[(4-chloro-3-methylphenoxy)acetyl]-4H-1,2,4-triazol-3-amine with minimal impurities.

properties

IUPAC Name

1-(3-amino-1,2,4-triazol-4-yl)-2-(4-chloro-3-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-7-4-8(2-3-9(7)12)18-5-10(17)16-6-14-15-11(16)13/h2-4,6H,5H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZNYODRNXJBPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)N2C=NN=C2N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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